molecular formula C5H6ClN3O2 B2906293 methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate CAS No. 1287752-81-1

methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B2906293
CAS No.: 1287752-81-1
M. Wt: 175.57
InChI Key: IMRRCYCWOKFZGG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylate ester group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and dimethylformamide, and the reactions are typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxamide
  • Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate
  • Methyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRRCYCWOKFZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-81-1
Record name methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate
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